(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
CAS No.: 890660-04-5
Cat. No.: VC7925743
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890660-04-5 |
|---|---|
| Molecular Formula | C8H18ClNO2S |
| Molecular Weight | 227.75 g/mol |
| IUPAC Name | (E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1 |
| Standard InChI Key | PVEBAYMGCSDWGH-LBOUNTCOSA-N |
| Isomeric SMILES | CC(C)C[C@@H](/C=C/S(=O)(=O)C)N.Cl |
| SMILES | CC(C)CC(C=CS(=O)(=O)C)N.Cl |
| Canonical SMILES | CC(C)CC(C=CS(=O)(=O)C)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride is defined by the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂S | PubChem |
| Molecular Weight | 227.75 g/mol | PubChem |
| IUPAC Name | (E,3S)-5-methyl-1-(methylsulfonyl)hex-1-en-3-amine; hydrochloride | PubChem |
| Melting Point | 184–195°C | PubChem |
| InChI Key | PVEBAYMGCSDWGH-LBOUNTCOSA-N | PubChem |
The (E)-configuration of the double bond and the (3S)-stereocenter are critical to its spatial arrangement, influencing both reactivity and biological interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated route involves:
-
Formation of Acetyl Acetonitrile Intermediate: Ethyl acetate reacts with acetonitrile in the presence of NaH (1.1–1.4 equivalents) to yield acetyl acetonitrile .
-
Hydrazone Formation: The intermediate is treated with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form a crystalline hydrazone .
-
Cyclization with Hydroxylamine: Hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 equivalents) in the presence of potassium carbonate, yielding the target compound .
Industrial Optimization
-
Batch vs. Continuous Flow: Industrial processes prioritize continuous flow systems to enhance yield (≥85%) and reduce solvent waste .
-
Quality Control: High-performance liquid chromatography (HPLC) ensures purity >98%, while gas chromatography (GC) monitors residual solvents.
Chemical Reactivity and Functional Transformations
Reaction Pathways
-
Oxidation: The methylsulphonyl group resists further oxidation, unlike sulfide analogues.
-
Reduction: Lithium aluminum hydride reduces the sulphonyl group to a thioether, though this pathway is seldom utilized industrially.
-
Nucleophilic Substitution: The amino group participates in acylations, forming amide derivatives with acetic anhydride or benzoyl chloride.
Stability Considerations
-
pH Sensitivity: The compound decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing hydrogen sulfide.
-
Thermal Stability: Decomposition initiates at 220°C, necessitating storage below 25°C.
Research Applications
Pharmaceutical Intermediate
-
Antiviral Pro-drugs: Serves as a precursor to sulphonamide-containing inhibitors targeting viral proteases.
-
Chiral Building Block: The (3S)-configuration enables asymmetric synthesis of β-amino alcohol derivatives for antipsychotic agents .
Materials Science
-
Polymer Modifiers: Incorporation into polyurethane backbones enhances thermal stability (decomposition temperature +40°C).
-
Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) to form catalysts for asymmetric aldol reactions.
Comparative Analysis with Structural Analogues
3-Amino-5-methyl-hexan-2-ol (PubChem CID 44309735)
| Parameter | (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene HCl | 3-Amino-5-methyl-hexan-2-ol |
|---|---|---|
| Functional Groups | Sulphonyl, amine, double bond | Hydroxyl, amine |
| Molecular Weight | 227.75 g/mol | 131.22 g/mol |
| Synthetic Complexity | High (multi-step) | Moderate (one-step) |
| Biological Activity | Enzyme inhibition | Low |
The sulphonyl group in the query compound confers superior metabolic stability compared to the hydroxyl-bearing analogue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume